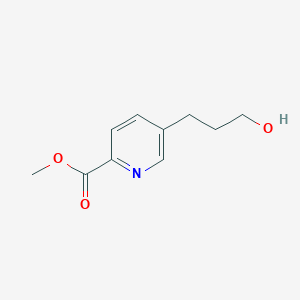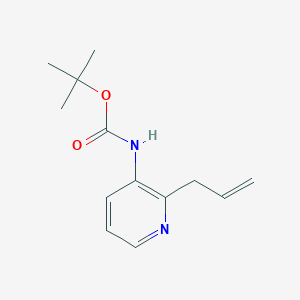![molecular formula C8H11N3 B1651470 2-Aminometil-6,7-dihidro-5H-ciclopenta[d]pirimidina CAS No. 1268334-83-3](/img/structure/B1651470.png)
2-Aminometil-6,7-dihidro-5H-ciclopenta[d]pirimidina
Descripción general
Descripción
(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19. The purity is usually 95%.
BenchChem offers high-quality (6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Multicomponente
Este compuesto se utiliza en la síntesis multicomponente de derivados de 6,7-dihidro-5H-ciclopenta[b]piridina . Esta síntesis se basa en la reacción de malononitrilo, sulfuro de hidrógeno, aldehídos, 1-(ciclopenta-1-en-1-il)pirrolidina y agentes alquilantes .
Fragmentos Estructurales de Alcaloides
Los derivados de 2-aminometil-6,7-dihidro-5H-ciclopenta[d]pirimidina son fragmentos estructurales de alcaloides . Los alcaloides son un grupo de compuestos químicos naturales que contienen principalmente átomos de nitrógeno básicos.
Actividad Hipoglucémica
Se ha encontrado que los derivados de este compuesto exhiben actividad hipoglucémica . Esto significa que pueden reducir la concentración de glucosa en la sangre, lo que podría ser beneficioso para el control de la diabetes.
Antagonistas de los Canales de Calcio
Estos derivados también pueden actuar como antagonistas de los canales de calcio . Los bloqueadores de los canales de calcio se utilizan para evitar que el calcio ingrese a las células de las paredes del corazón y los vasos sanguíneos, lo que da como resultado una presión arterial más baja.
Sondas Fluorescentes
El compuesto y sus derivados se pueden utilizar como sondas fluorescentes . Estas son sustancias que absorben la luz a una cierta longitud de onda y luego emiten luz a una longitud de onda más larga, lo que se puede utilizar en una variedad de aplicaciones de investigación científica.
Inhibidores de la Proteína Kinasa FGFR1
Se ha encontrado que los derivados de this compound inhiben la proteína kinasa FGFR1 . Esto podría tener aplicaciones potenciales en el tratamiento del cáncer, ya que FGFR1 a menudo se sobreexpresa en una variedad de tumores.
Actividad Antioxidante
Los compuestos sintetizados se probaron para determinar su actividad antioxidante en el modelo de oxidación de adrenalina dependiente de Fe2± in vitro . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres.
Intermediario Clave de Cefpirome
This compound es un intermedio clave de cefpirome , un antibiótico cefalosporínico de cuarta generación.
Propiedades
IUPAC Name |
6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-4-8-10-5-6-2-1-3-7(6)11-8/h5H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCSOYUIEXBTBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268334-83-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268334-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-Fluoro-2-methylphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1651389.png)


![4-[2-(4-Fluorophenyl)-5-methylpyrrol-1-YL]-N,N-dimethylaniline](/img/structure/B1651395.png)


![N-(4-Ethoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1651400.png)
![N-(5-Chloro-2-methoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1651401.png)



![6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B1651406.png)
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B1651409.png)
